molecular formula C16H17N3O6S2 B2828821 diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 674800-90-9

diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2828821
CAS No.: 674800-90-9
M. Wt: 411.45
InChI Key: JEOHBPZRQRULSO-UHFFFAOYSA-N
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Description

Diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a structurally complex heterocyclic compound featuring:

  • A thiophene core substituted with diethyl dicarboxylate groups at positions 2 and 4, a methyl group at position 3, and an amino-linked tetrahydropyrimidinylidene moiety at position 3.

Properties

IUPAC Name

diethyl 5-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-4-24-14(22)9-7(3)10(15(23)25-5-2)27-13(9)17-6-8-11(20)18-16(26)19-12(8)21/h6H,4-5H2,1-3H3,(H3,18,19,20,21,26)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGGZTAATTUPNC-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its antibacterial properties, antioxidant capacity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring and a pyrimidine derivative, contributing to its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives related to this compound. For instance, compounds synthesized from similar structures demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Diethyl derivativePseudomonas aeruginosa20

These results suggest that derivatives of this compound may serve as effective antibacterial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. The IC50 values indicate its effectiveness in neutralizing free radicals.

CompoundIC50 (µM)
Diethyl derivative22.6
Trolox (Control)18.8

The results indicate that the compound exhibits comparable antioxidant activity to established standards like Trolox.

The mechanism by which this compound exerts its effects is likely multifaceted. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes through oxidative stress pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study focused on the synthesis of barbiturate derivatives found that certain compounds exhibited notable antibacterial and antifungal activities. The diethyl derivative was included in these evaluations and showed promising results against resistant strains .
  • Antioxidant Studies : Research involving DPPH assays highlighted the radical scavenging ability of the compound, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .
  • Toxicological Evaluations : Toxicity assessments have indicated that related compounds do not exhibit significant genotoxicity or mutagenicity, supporting the safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Pharmacological and Physicochemical Considerations

  • Solubility and Stability : The diethyl ester groups in thiophene dicarboxylates (e.g., ) enhance lipophilicity, which may influence bioavailability compared to more polar analogs like phenylacetamides .

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